molecular formula C7H9Cl3N2 B13908333 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

Cat. No.: B13908333
M. Wt: 227.5 g/mol
InChI Key: APMMIMXLTQKAFY-UHFFFAOYSA-N
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Description

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride is a chemical compound with the molecular formula C7H7ClN2. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 4th position and a dihydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrrole with a suitable pyridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolopyridines .

Scientific Research Applications

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications over its analogs .

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H7ClN2.2ClH/c8-7-6-4-9-3-5(6)1-2-10-7;;/h1-2,9H,3-4H2;2*1H

InChI Key

APMMIMXLTQKAFY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Cl.Cl.Cl

Origin of Product

United States

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